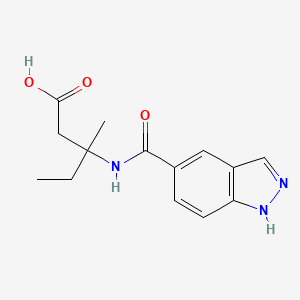![molecular formula C9H12ClN3O2 B7360157 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea is a chemical compound with potential applications in scientific research. It is a white solid that is soluble in water and organic solvents. This compound belongs to the class of urea derivatives and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea involves its ability to bind to specific sites on the target protein, thereby disrupting the protein-protein interaction. This leads to downstream effects such as inhibition of gene expression and cell proliferation.
Biochemical and physiological effects:
In addition to its role as a modulator of protein-protein interactions, 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea has been shown to have other biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea in lab experiments is its specificity for certain target proteins, which allows for more precise modulation of protein-protein interactions. However, one limitation is that this compound may have off-target effects on other proteins, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea. One area of interest is the development of more potent and selective inhibitors of c-Myc-Max interaction, which could have therapeutic applications in cancer treatment. Another potential direction is the investigation of the antiviral properties of this compound, with the aim of developing new treatments for viral infections. Additionally, further studies could be conducted to elucidate the biochemical and physiological effects of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea, which could lead to new insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea involves the reaction of 5-chloro-3-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with urea to obtain the final product.
Aplicaciones Científicas De Investigación
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea has shown potential in scientific research as a modulator of protein-protein interactions. Specifically, it has been found to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, which plays a critical role in cancer cell growth and proliferation. This compound has also been studied for its potential as an antiviral agent, with promising results against the Human Immunodeficiency Virus (HIV).
Propiedades
IUPAC Name |
1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(5-14)12-9(15)13-8-2-7(10)3-11-4-8/h2-4,6,14H,5H2,1H3,(H2,12,13,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMBQFFHQMAPF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)NC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)NC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-[(4-ethoxycarbonyl-2-methylpyrazol-3-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B7360076.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)

![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
![N-methyl-N-[1-[(2-phenyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7360142.png)
![9-[(2-Phenyl-1,3-oxazol-5-yl)methyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7360144.png)
![2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine](/img/structure/B7360151.png)
![4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol](/img/structure/B7360165.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)